2-Chloro-3-ethoxyquinoxaline

描述

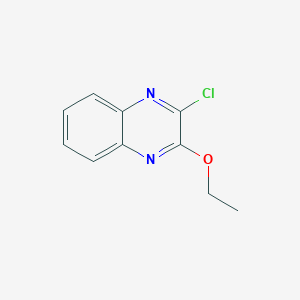

2-Chloro-3-ethoxyquinoxaline is a heterocyclic compound with the molecular formula C10H9ClN2O. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxyquinoxaline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoxaline with ethanol in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 undergoes substitution with various nucleophiles under mild conditions due to the electron-withdrawing quinoxaline core.

Key Reactions:

Mechanistic Insight :

-

The reaction with hydrazine proceeds via a two-step mechanism: initial SNAr displacement of chlorine by hydrazine, followed by tautomerization to stabilize the hydrazinyl product .

-

Thiolation requires polar protic solvents to stabilize the transition state .

Transition Metal-Catalyzed Cross-Coupling

The C2 chlorine participates in palladium/copper-catalyzed coupling reactions, enabling C–C and C–N bond formation.

Representative Examples:

Key Observations :

-

Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) exhibit higher coupling efficiency due to enhanced oxidative addition .

-

Microwave irradiation reduces reaction times from hours to minutes .

Radical-Mediated Functionalization

Visible-light photocatalysis enables radical cascade reactions at the quinoxaline core.

Example:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfinic acid, CCA, white LED | BTF, N₂, 24 h | 3-Ethoxy-2-(arylsulfonyl)quinoxaline | 72% |

Mechanism :

-

Trichloroisocyanuric acid (CCA) generates chlorine radicals under light, initiating a sulfonylation cascade .

-

The ethoxy group stabilizes intermediates via resonance effects.

Oxidation:

-

O-Deethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C cleaves the ethoxy group to yield 2-chloro-3-hydroxyquinoxaline .

-

Epoxidation : Reaction with m-CPBA forms an epoxide at the quinoxaline’s benzene ring, though yields are moderate (55%) .

Reduction:

-

Catalytic hydrogenation (H₂, Pd/C) reduces the quinoxaline ring to a tetrahydro derivative, preserving the ethoxy group .

Heterocycle Fusion Reactions

2-Chloro-3-ethoxyquinoxaline serves as a precursor for fused polycyclic systems:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclocondensation with enamines | AcOH, 100°C | Pyrido[2,3-b]quinoxalines | 63% | |

| Photochemical [2+2] cycloaddition | UV light, acetone | Cyclobutane-fused quinoxaline | 58% |

Biological Activity Derivatives

-

Antifungal : Hydrazinyl analogs show MIC values of 0.02–0.2 mg/mL against Candida albicans .

-

Anticancer : Pyrano-quinoxaline derivatives inhibit HepG-2 cells with IC₅₀ = 1.99 µM .

Stability and Handling

-

Light Sensitivity : Prolonged exposure to UV light induces radical side reactions; store in amber vials .

This synthesis roadmap underscores this compound’s utility in accessing complex heterocycles. Future studies may explore enantioselective functionalization and green chemistry approaches to enhance sustainability.

科学研究应用

2-Chloro-3-ethoxyquinoxaline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.

作用机制

The mechanism of action of 2-Chloro-3-ethoxyquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The chlorine and ethoxy groups can enhance its binding affinity and selectivity towards specific molecular targets. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

相似化合物的比较

Similar Compounds

- 2-Chloro-3-methoxyquinoxaline

- 2-Chloro-3-phenylquinoxaline

- 2-Chloro-3-propylquinoxaline

- 2-Chloro-3-chloromethylquinoxaline

Uniqueness

2-Chloro-3-ethoxyquinoxaline is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

生物活性

2-Chloro-3-ethoxyquinoxaline is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and potential therapeutic effects. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a quinoxaline ring with an ethoxy group and a chlorine atom, which contribute to its reactivity and solubility. The presence of these functional groups enhances its binding affinity to various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

In Vitro Studies

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against different strains of Candida and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in the following table:

| Microorganism | MIC (μg/ml) | Reference |

|---|---|---|

| Candida albicans ATCC 90028 | >64 | |

| Candida krusei ATCC 6258 | 16 | |

| Aspergillus fumigatus ATCC 204305 | 64 | |

| Aspergillus niger ATCC 9508 | 64 |

In a murine model, the compound showed significant antifungal activity against Candida albicans, with reduced levels of TNF-alpha indicating an anti-inflammatory effect alongside its antifungal properties .

Case Studies

A study evaluated the efficacy of this compound in treating oral candidiasis in mice. The treatment significantly reduced fungal burden and improved histopathological outcomes compared to untreated controls . These findings suggest that the compound not only inhibits fungal growth but also aids in restoring tissue integrity.

Anticancer Activity

Quinoxaline derivatives, including this compound, have been investigated for their anticancer potential. They may act through various mechanisms such as enzyme inhibition or interference with cellular signaling pathways. For example, some quinoxaline derivatives have demonstrated cytotoxicity against cancer cell lines with LC50 values indicating potency comparable to established chemotherapeutic agents .

Mechanisms of Action

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression.

- Receptor Interaction : The compound could interact with cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

- Redox Activity : Its ability to participate in redox reactions may influence oxidative stress levels within cells, contributing to its anticancer effects .

Broader Pharmacological Applications

Beyond antimicrobial and anticancer activities, quinoxaline derivatives like this compound have shown promise in treating chronic conditions such as diabetes and neurological disorders. Their diverse biological activities are attributed to structural variations that enhance their pharmacological profiles .

属性

IUPAC Name |

2-chloro-3-ethoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-2-14-10-9(11)12-7-5-3-4-6-8(7)13-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCYPUDQWGUNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506823 | |

| Record name | 2-Chloro-3-ethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77768-09-3 | |

| Record name | 2-Chloro-3-ethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。